N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core
The phenyl group is then introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions . Finally, the furan-2-carboxamide moiety is attached through an amide bond formation reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to interact with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-2-carboxamide are structurally related and have comparable chemical properties.
Uniqueness
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is unique due to the combination of the benzothiazole and furan moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-17-15(11-12)21-19(24-17)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXUDVOXPCRVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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